molecular formula C12H13F4NO2 B2374923 Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate CAS No. 1457920-56-7

Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate

Cat. No.: B2374923
CAS No.: 1457920-56-7
M. Wt: 279.235
InChI Key: ABVZCTPSWAQDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their unique properties, such as pleasant odors and flavors, and their role as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Methanol

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The fluoro and trifluoroethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetic acid.

    Reduction: 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluoroethyl group could enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-fluorophenyl)-2-((2,2,2-trifluoroethyl)amino)acetate
  • Methyl 2-(4-chloro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate
  • Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-difluoroethyl)amino)acetate

Uniqueness

Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate is unique due to the presence of both fluoro and trifluoroethyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

IUPAC Name

methyl 2-(4-fluoro-2-methylphenyl)-2-(2,2,2-trifluoroethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F4NO2/c1-7-5-8(13)3-4-9(7)10(11(18)19-2)17-6-12(14,15)16/h3-5,10,17H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVZCTPSWAQDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C(=O)OC)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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